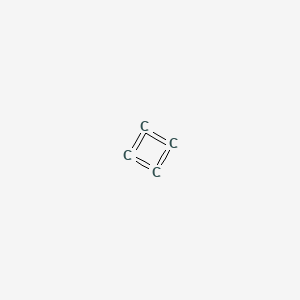
1,3-Cyclobutadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclobutadiyne is an organic compound with the molecular formula C4H2. It is a highly strained and reactive molecule due to the presence of two triple bonds within a four-membered ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclobutadiyne can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,3-dihalocyclobutanes using strong bases such as sodium amide (NaNH2) in liquid ammonia. Another method includes the thermal decomposition of suitable precursors like 1,3-diazidocyclobutane.
Industrial Production Methods
Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Instead, it is usually generated in situ for use in specific reactions or studies.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclobutadiyne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It readily participates in [2+2] and [4+2] cycloaddition reactions due to the presence of its triple bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the triple bonds.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions often require mild conditions and can be catalyzed by transition metals.
Substitution Reactions: Strong nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products Formed
Cycloaddition Reactions: These reactions typically yield cyclobutene or cyclohexene derivatives.
Substitution Reactions: The products depend on the nucleophile used but generally result in substituted cyclobutene derivatives.
Scientific Research Applications
1,3-Cyclobutadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology and Medicine: Its derivatives are explored for potential biological activities, although its high reactivity limits direct applications.
Industry: While not used directly in industrial processes, its reactivity makes it a valuable intermediate in the synthesis of specialized materials.
Mechanism of Action
The reactivity of 1,3-Cyclobutadiyne is primarily due to the strain in its four-membered ring and the presence of two triple bonds. These factors make the compound highly susceptible to nucleophilic attack and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally involve the formation of new carbon-carbon bonds through the interaction of its triple bonds with other reactants.
Comparison with Similar Compounds
Similar Compounds
Cyclobutadiene: Another highly strained four-membered ring compound, but with two double bonds instead of triple bonds.
1,3-Butadiene: A less strained compound with two double bonds in a linear arrangement.
Uniqueness
1,3-Cyclobutadiyne is unique due to its combination of a four-membered ring and two triple bonds, which imparts significant strain and reactivity. This makes it distinct from other compounds like cyclobutadiene and 1,3-butadiene, which have different bonding arrangements and reactivity profiles.
Properties
CAS No. |
99417-54-6 |
|---|---|
Molecular Formula |
C4 |
Molecular Weight |
48.04 g/mol |
InChI |
InChI=1S/C4/c1-2-4-3-1 |
InChI Key |
ZJRINDVWMDPKLP-UHFFFAOYSA-N |
Canonical SMILES |
C=1=C=C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
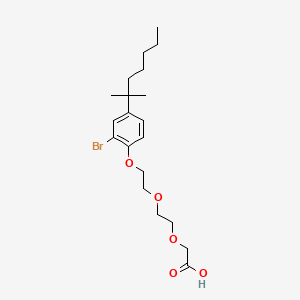
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
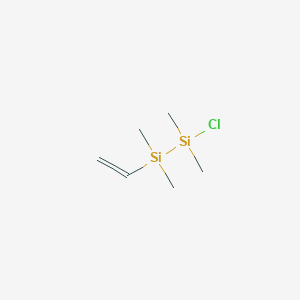
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
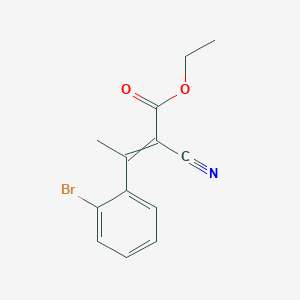
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
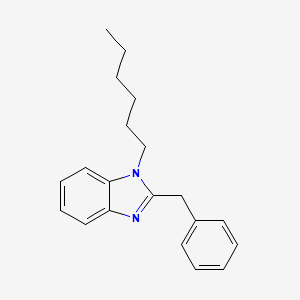
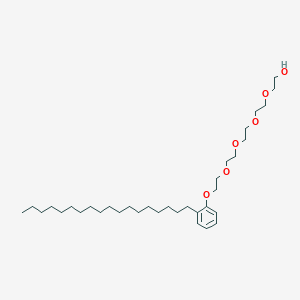
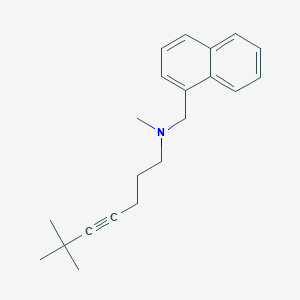
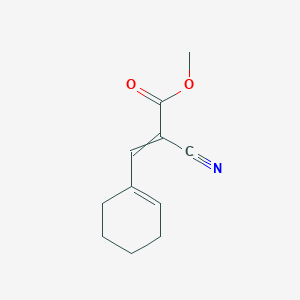
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)


